MitoBloCK-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

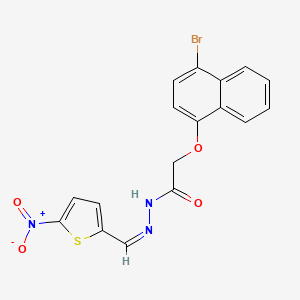

Molecular Formula |

C17H12BrN3O4S |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

2-(4-bromonaphthalen-1-yl)oxy-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9- |

InChI Key |

WINFLSGAKLBJTB-OCKHKDLRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C\C3=CC=C(S3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of MitoBloCK-11 and its Putative Target Seo1: A Review of Available Data

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule inhibitor MitoBloCK-11 has emerged in commercial libraries as a potential modulator of mitochondrial protein import, with the protein Seo1 cited as its putative target. This has generated interest within the research community, particularly concerning its potential role in cellular pathways implicated in neurodegenerative diseases such as Parkinson's. However, a thorough review of the existing scientific literature reveals a significant disconnect between the purported mechanism and the established biological roles of the entities involved. This technical guide aims to provide a comprehensive overview of the currently available information on this compound and Seo1, while also clarifying the well-documented mechanisms of mitochondrial fission, a process initially implicated in the user's query but for which no direct evidence involving this compound or Seo1 exists.

This compound: A Novel but Uncharacterized Small Molecule

This compound is a small molecule that has been made commercially available as an inhibitor of mitochondrial protein import.[1][2][3] According to supplier information, it is suggested to act through the transport protein Seo1.[1][2] Furthermore, it has been linked to the PINK1 pathway, which is critically involved in mitochondrial quality control and whose dysfunction is associated with autosomal recessive Parkinson's disease.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C17H12BrN3O4S |

| Molecular Weight | 434.26 g/mol |

| CAS Number | 413606-16-3 |

Despite its commercial availability, there is a notable absence of peer-reviewed scientific literature detailing the synthesis, characterization, and specific mechanism of action of this compound. The assertion that it targets Seo1 and influences the PINK1 pathway appears to originate from preliminary or proprietary research that has not yet been published in accessible scientific journals.

Seo1: A Putative Permease in the Yeast Plasma Membrane

The Saccharomyces Genome Database (SGD), a comprehensive resource for the yeast Saccharomyces cerevisiae, identifies Seo1 as a putative permease. Permeases are membrane transport proteins that facilitate the movement of specific substances across a biological membrane.

Key Characteristics of Seo1 from SGD:

-

Function: Putative permease with predicted allantoate and dipeptide transmembrane transporter activity.

-

Localization: Primarily located in the plasma membrane and cell periphery.

-

Biological Process: Involved in transmembrane transport.

Crucially, the established localization and function of Seo1 in the plasma membrane of yeast are inconsistent with a direct role in mitochondrial fission, which occurs on and within the mitochondria. While some proteins can have dual localization, there is currently no evidence to suggest that Seo1 is also present in mitochondria or that it participates in the dynamics of this organelle.

The Established Machinery of Mitochondrial Fission

Mitochondrial fission is a fundamental cellular process that governs the division of mitochondria. This dynamic process is essential for mitochondrial quality control, cell division, and apoptosis. The core machinery of mitochondrial fission is well-characterized and involves a conserved set of proteins.

Core Proteins Involved in Mitochondrial Fission:

-

Drp1 (Dynamin-related protein 1): A cytosolic GTPase that is recruited to the mitochondrial outer membrane to mediate constriction and scission.

-

Fis1 (Mitochondrial fission 1 protein): An outer mitochondrial membrane protein that was initially thought to be a primary receptor for Drp1, though its precise role is still debated and appears to be cell-type dependent.

-

Mff (Mitochondrial fission factor): An outer mitochondrial membrane protein that serves as a key receptor for Drp1.

-

MiD49 and MiD51 (Mitochondrial dynamics proteins of 49 and 51 kDa): Outer mitochondrial membrane proteins that can also recruit Drp1.

The process is highly regulated, often initiated by contact with the endoplasmic reticulum, and is influenced by post-translational modifications of the core fission proteins. A thorough review of the extensive literature on mitochondrial fission does not reveal any involvement of a protein named Seo1.

Visualizing the Disconnect: A Logical Relationship Diagram

The following diagram illustrates the current state of knowledge and the evident gap in the proposed mechanism of action for this compound.

Caption: Logical relationship between this compound, Seo1, and the mitochondrial fission machinery.

Conclusion and Future Directions

Based on the currently available scientific and commercial information, the proposed mechanism of action of this compound on Seo1 to modulate mitochondrial fission is not supported by published evidence. While this compound is presented as a potential tool for studying mitochondrial protein import and has been linked to pathways relevant to neurodegeneration, its direct target and cellular effects remain to be rigorously validated in the peer-reviewed literature. The putative target, Seo1, is a yeast plasma membrane protein with no known role in mitochondrial dynamics.

For researchers, scientists, and drug development professionals, this analysis underscores the critical importance of verifying the mechanisms of action of commercially available small molecules through independent experimentation. Future research should focus on:

-

Target Deconvolution for this compound: Unbiased screening approaches are necessary to identify the bona fide cellular targets of this compound in mammalian systems.

-

Functional Characterization of this compound: In-depth cellular studies are required to determine the actual effects of this compound on mitochondrial protein import, mitochondrial dynamics, and other cellular processes.

-

Investigation of the MitoBloCK Compound Library: While this report focuses on this compound, the broader family of MitoBloCK compounds, such as the well-studied MitoBloCK-6 which targets the ALR/Erv1 protein of the MIA pathway, may offer more immediate and validated tools for studying mitochondrial biology.

In the absence of primary research data, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for the action of this compound on Seo1 in the context of mitochondrial fission cannot be constructed. The scientific community awaits peer-reviewed publications to elucidate the true biological activity of this intriguing small molecule.

References

MitoBloCK-11: A Technical Guide to its Function in Mitochondrial Protein Import

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. The dysregulation of this process is implicated in a range of human diseases, making the components of the import machinery attractive targets for therapeutic intervention. The MitoBloCK series of small molecules represents a valuable toolkit for dissecting and modulating mitochondrial protein import pathways. This technical guide provides an in-depth overview of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. While detailed primary literature on this compound is not extensively available, this document synthesizes the current understanding of its function, drawing from available data and parallels with other well-characterized members of the MitoBloCK family. This compound is distinguished by its potential mechanism of action involving the transport protein Seo1 and its specificity for precursor proteins containing hydrophobic segments.[1] This guide outlines its proposed mechanism, summarizes available data, provides detailed experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Mitochondrial Protein Import and the Role of this compound

The vast majority of mitochondrial proteins are encoded by the nuclear genome and must be imported into the organelle from the cytosol. This process is mediated by a sophisticated network of protein translocases located in the outer and inner mitochondrial membranes. The translocase of the outer membrane (TOM) complex serves as the primary entry gate for most mitochondrial precursor proteins.[2][3] After traversing the TOM complex, precursors are sorted into different pathways for their final destination within the mitochondria, including the translocase of the inner membrane 23 (TIM23) for matrix and inner membrane proteins, the TIM22 pathway for carrier proteins, and the mitochondrial import and assembly (MIA) pathway for intermembrane space proteins.

The MitoBloCK compounds are a library of small molecules developed to specifically inhibit different stages of mitochondrial protein import, thereby serving as powerful probes for studying this intricate process. This compound is a member of this family that has been identified as an inhibitor of mitochondrial protein import.[1] Notably, its mechanism is thought to be distinct from other MitoBloCKs, potentially acting through the transport protein Seo1, rather than the more commonly targeted Tom70 or Tom20 receptors of the TOM complex.[1] Furthermore, this compound demonstrates a degree of substrate specificity, preferentially inhibiting the import of precursor proteins that contain hydrophobic segments.

Mechanism of Action of this compound

The proposed mechanism of action for this compound centers on its interaction with the transport protein Seo1. While the precise molecular interactions remain to be fully elucidated, it is hypothesized that this compound binding to or influencing the function of Seo1 disrupts the import of a specific subset of mitochondrial precursor proteins. This is in contrast to other MitoBloCK compounds, such as MitoBloCK-1, which targets the TIM22 pathway, and MitoBloCK-10, which inhibits the PAM complex associated with the TIM23 translocon.

The specificity of this compound for precursor proteins with hydrophobic segments suggests that its inhibitory action may be linked to the recognition or handling of these hydrophobic domains during the translocation process. This could occur at the level of precursor recognition at the mitochondrial surface or during their passage through the import machinery.

Signaling Pathway of Mitochondrial Protein Import and this compound's Point of Intervention

Caption: Proposed mechanism of this compound in mitochondrial protein import.

Quantitative Data

Detailed quantitative data for this compound, such as IC50 values for the inhibition of import of specific substrates, are not yet widely published. The primary characterization has been qualitative, focusing on its ability to inhibit the import of hydrophobic precursor proteins and its effects on zebrafish development. For comparative purposes, data for the related compound MitoBloCK-10 is provided below.

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| MitoBloCK-10 | TIM23 Pathway (PAM complex) | Cell Viability | 17.2 µM | HeLa | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies adapted from studies on other MitoBloCK compounds, which are applicable for the characterization of this compound.

In Vitro Mitochondrial Protein Import Assay

This assay is designed to directly measure the effect of this compound on the import of a specific radiolabeled precursor protein into isolated mitochondria.

Methodology:

-

Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.

-

In Vitro Transcription and Translation: The precursor protein of interest is synthesized and radiolabeled (e.g., with ³⁵S-methionine) using a coupled transcription/translation system.

-

Import Reaction:

-

Isolated mitochondria are energized in import buffer containing succinate and ATP.

-

This compound (or vehicle control, e.g., DMSO) is pre-incubated with the mitochondria for a specified time (e.g., 10 minutes) at the desired concentration.

-

The radiolabeled precursor protein is added to initiate the import reaction.

-

The reaction is incubated at an appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian) for various time points.

-

-

Protease Treatment: The import reaction is stopped by placing it on ice and treating with a protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.

-

Analysis: Mitochondria are re-isolated, washed, and lysed. The proteins are separated by SDS-PAGE, and the imported, protease-protected radiolabeled protein is visualized by autoradiography and quantified by densitometry.

Cell-Based Assay for Mitochondrial Import Inhibition

This assay assesses the effect of this compound on mitochondrial protein import in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa or a specific yeast strain) is cultured under standard conditions.

-

Treatment with this compound: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

-

Assessment of Mitochondrial Function: The effect of this compound on mitochondrial import can be indirectly assessed by various methods:

-

Growth Assay (Yeast): A yeast strain dependent on the import of a specific protein for growth under certain conditions can be used. Inhibition of import will lead to reduced growth, which can be measured by optical density.

-

Cell Viability Assay (Mammalian): The effect on cell viability can be measured using assays such as the MTT assay, which reflects mitochondrial metabolic activity.

-

Microscopy: Cells expressing a fluorescently tagged mitochondrial protein can be treated with this compound and the localization of the fluorescent signal can be observed. Accumulation of the protein in the cytosol would indicate an import defect.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Logical Relationships and Model

The following diagram illustrates the logical relationship between this compound, its proposed target, and its effect on mitochondrial protein import.

Caption: Logical flow of this compound's inhibitory effect.

Conclusion and Future Directions

This compound is an intriguing small molecule inhibitor of mitochondrial protein import with a potentially novel mechanism of action targeting the Seo1 protein and a preference for hydrophobic precursor proteins. While further research is needed to fully elucidate its molecular interactions and to quantify its inhibitory effects, it holds promise as a valuable tool for studying the intricacies of mitochondrial protein import. Future studies should focus on confirming its direct interaction with Seo1, determining its IC50 for a range of precursor proteins, and exploring its effects in various cellular and animal models of diseases associated with mitochondrial dysfunction. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the function and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the PINK1 Pathway and the MitoBloCK Family of Mitochondrial Protein Import Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial quality control is a critical cellular process, and its dysfunction is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. Two key areas of research in this field are the PINK1/Parkin pathway of mitophagy and the development of small molecules that modulate mitochondrial function. This technical guide provides a detailed overview of the PINK1 signaling pathway and a summary of the known characteristics of the MitoBloCK family of compounds.

Disclaimer: As of the latest available scientific literature, there is no specific compound designated "MitoBloCK-11," nor is there any published evidence of a direct interaction between the known MitoBloCK compounds and the PINK1/Parkin pathway. This guide will, therefore, discuss these two topics separately to provide a clear and accurate understanding of each.

Part 1: The PINK1/Parkin-Mediated Mitophagy Pathway

The PINK1/Parkin pathway is a primary mechanism for the selective removal of damaged mitochondria, a process known as mitophagy.[1][2] This pathway is crucial for maintaining a healthy mitochondrial network and preventing cellular stress.[2][3]

Molecular Mechanism

Under normal physiological conditions in healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane.[1] It is then cleaved by the protease PARL, and the cleaved form is degraded by the proteasome, keeping PINK1 levels low.

Upon mitochondrial damage, such as depolarization of the membrane potential, the import of PINK1 is inhibited. This leads to the accumulation and activation of full-length PINK1 on the outer mitochondrial membrane (OMM). Activated PINK1 then initiates a signaling cascade:

-

Phosphorylation of Ubiquitin and Parkin: PINK1 phosphorylates ubiquitin (Ub) at the Ser65 residue on the OMM. It also phosphorylates the E3 ubiquitin ligase Parkin at Ser65 in its ubiquitin-like (Ubl) domain.

-

Parkin Recruitment and Activation: Phosphorylated ubiquitin serves as a receptor for Parkin, recruiting it from the cytosol to the damaged mitochondria. The binding of phosphorylated ubiquitin and PINK1-mediated phosphorylation of Parkin's Ubl domain leads to the full activation of Parkin's E3 ligase activity.

-

Ubiquitination of OMM Proteins: Activated Parkin then ubiquitinates a variety of proteins on the outer mitochondrial membrane, forming polyubiquitin chains. Key substrates include Mitofusin (Mfn), VDAC, and Miro.

-

Recruitment of Autophagy Receptors: The polyubiquitin chains are recognized by autophagy receptors such as p62/SQSTM1, NDP52, and Optineurin.

-

Autophagosome Engulfment: These receptors link the ubiquitinated mitochondrion to the autophagosomal membrane, leading to its engulfment and subsequent degradation by lysosomes.

Signaling Pathway Diagram

Caption: The PINK1/Parkin signaling pathway for mitophagy.

Experimental Protocols

A common method to study the PINK1/Parkin pathway in cell culture involves the use of mitochondrial uncouplers like Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) to induce mitochondrial depolarization and trigger mitophagy.

Protocol: Induction of Mitophagy and Assessment of Parkin Translocation

-

Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y cells stably expressing fluorescently tagged Parkin) on glass-bottom dishes suitable for microscopy.

-

Induction of Mitochondrial Damage: Treat cells with a mitochondrial depolarizing agent. For example, use 10-20 µM CCCP for 1-4 hours. Include a vehicle control (e.g., DMSO).

-

Immunofluorescence Staining (for endogenous Parkin):

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with a detergent like Triton X-100 or saponin.

-

Block with a suitable blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20).

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

-

Microscopy: Acquire images using a fluorescence or confocal microscope.

-

Analysis: In untreated cells, Parkin should show a diffuse cytosolic distribution. Upon CCCP treatment, Parkin will translocate to the mitochondria, appearing as distinct puncta that co-localize with the mitochondrial marker. The percentage of cells showing Parkin translocation can be quantified.

Part 2: The MitoBloCK Family of Compounds

The "MitoBloCK" (Mitochondrial protein import Blockers) compounds are a series of small molecules identified through chemical screens to inhibit mitochondrial protein import. They do not target the PINK1/Parkin pathway but rather the machinery responsible for importing proteins into the mitochondria.

Summary of Known MitoBloCK Compounds

| Compound | Target Pathway | Mechanism of Action | Reported Effects |

| MitoBloCK-1 | TIM22 Pathway | Impedes the binding of the Tim9-Tim10 chaperone complex to substrate proteins during their translocation across the outer mitochondrial membrane. | Attenuates the import of mitochondrial carrier proteins like the ADP/ATP carrier. Inhibits the growth of mammalian cells. |

| MitoBloCK-6 | Disulfide Relay System (MIA Pathway) | Inhibits the oxidase activity of Erv1/ALR, a key component of the mitochondrial disulfide relay system. | Attenuates the import of Erv1 substrates into yeast mitochondria. Induces apoptosis in human embryonic stem cells. |

| MitoBloCK-10 | TIM23/PAM Complex | Attenuates the activity of the Presequence Translocase-Associated Motor (PAM) complex. Inhibits the binding of Tim44 to precursor proteins and Hsp70. | Inhibits the import of proteins that use the TIM23 import pathway. |

Mechanism of Action Diagram

Caption: General mechanism of MitoBloCK compounds targeting mitochondrial protein import.

Conclusion and Future Directions

The PINK1/Parkin pathway and the mitochondrial protein import machinery represent two distinct but fundamental aspects of mitochondrial biology. The PINK1 pathway is a surveillance system that eliminates damaged organelles, while the import machinery is essential for building and maintaining them.

Based on current scientific literature, there is no established link between the MitoBloCK family of protein import inhibitors and the PINK1/Parkin pathway. The mechanisms of action are directed at different molecular targets.

Future research could explore the potential interplay between these pathways. For instance, it would be interesting to investigate whether chronic inhibition of specific protein import pathways by compounds like MitoBloCKs could lead to mitochondrial stress that, in turn, activates the PINK1/Parkin pathway. Such studies would provide a more integrated understanding of mitochondrial homeostasis and could reveal new therapeutic opportunities for diseases linked to mitochondrial dysfunction.

References

An In-depth Technical Guide on the Discovery and Characterization of MitoBloCK-11

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

MitoBloCK-11 (MB-11) is a novel small molecule identified as an inhibitor of mitochondrial protein import.[1] It belongs to a class of compounds known as MitoBloCKs, which were discovered through chemical screens aimed at identifying modulators of mitochondrial protein translocation.[2][3][4] While detailed characterization data for this compound is limited in the public domain, this guide synthesizes the available information and provides context based on the broader family of MitoBloCK compounds. This compound is believed to act through the transport protein Seo1, distinguishing it from other inhibitors that target components like Tom70 or Tom20.[1] Its activity has been linked to the PINK1 pathway, suggesting its potential utility in studying cellular processes related to Parkinson's disease.

Core Concepts of Mitochondrial Protein Import

Mitochondria are essential organelles with their own protein synthesis machinery, yet the vast majority of mitochondrial proteins are encoded by the nuclear genome and must be imported from the cytosol. This process is mediated by a sophisticated network of protein translocases located in the outer and inner mitochondrial membranes. Key import pathways include the TIM22 pathway for inner membrane proteins and the MIA pathway for intermembrane space proteins. The MitoBloCK series of compounds were developed to probe and inhibit these specific pathways.

Experimental Workflow for Identifying Mitochondrial Protein Import Inhibitors

The discovery of MitoBloCK compounds often involves high-throughput screening of chemical libraries. A common strategy employs yeast strains with temperature-sensitive mutations in essential mitochondrial import components. These mutant strains are screened for compounds that cause synthetic lethality at a permissive temperature, indicating that the compound targets the same pathway.

Quantitative Data

| Compound | Target Pathway | Organism/Cell Line | Assay | Potency (MIC50/IC50) | Reference |

| MitoBloCK-1 | TIM22 | S. cerevisiae (tim10-1) | Growth Inhibition | ~1 µM | |

| MitoBloCK-1 | TIM22 | S. cerevisiae (tim9-3) | Growth Inhibition | 11 µM | |

| MitoBloCK-8 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 2.15 µM | |

| MitoBloCK-9 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 9.02 µM | |

| MitoBloCK-10 | PAM | HeLa cells | Cell Viability | 17.2 µM | |

| MitoBloCK-13 | MIA (ALR) | Enzyme Assay | Inhibition of ALR | 10.7 µM | |

| Dequalinium Chloride (MitoBloCK-12) | TIM23 | S. cerevisiae | Growth Inhibition | ~0.8 µM |

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are generalized protocols based on the characterization of other MitoBloCK compounds, which would be applicable for studying this compound.

Yeast Growth Inhibition Assay (MIC50 Determination)

This assay is used to determine the concentration of a compound that inhibits the growth of a yeast strain by 50%.

-

Yeast Culture: Grow the yeast strain of interest (e.g., a strain with a mutation in a mitochondrial import component) in appropriate liquid media to mid-log phase.

-

Compound Preparation: Prepare a serial dilution of the MitoBloCK compound in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, inoculate the yeast culture into fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO only).

-

Growth Measurement: Incubate the plate at the desired temperature (permissive temperature for temperature-sensitive mutants) for 24-48 hours. Measure the optical density (e.g., at 600 nm) to determine cell growth.

-

Data Analysis: Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve to calculate the MIC50 value.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the ability of a compound to inhibit the import of a specific protein into isolated mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from yeast or mammalian cells using differential centrifugation.

-

Precursor Protein Synthesis: Synthesize a radiolabeled mitochondrial precursor protein (e.g., using an in vitro transcription/translation system with ³⁵S-methionine).

-

Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in the presence of the MitoBloCK compound or vehicle control. The reaction is typically performed at 25°C for various time points.

-

Protease Treatment: Stop the import reaction and treat the samples with a protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein that remains on the outside of the mitochondria.

-

Analysis: Re-isolate the mitochondria, lyse them, and separate the proteins by SDS-PAGE. The amount of imported, protease-protected protein is visualized by autoradiography and quantified.

Signaling Pathways and Mechanism of Action

This compound is suggested to act on the mitochondrial protein import machinery, potentially through the transport protein Seo1. While the precise mechanism is not fully elucidated, it is believed to interfere with the delivery of certain precursor proteins to the mitochondria. Its involvement in the PINK1 pathway suggests a role in mitophagy, a cellular process for clearing damaged mitochondria.

Structure-Activity Relationship (SAR)

A detailed SAR study for this compound has not been published. However, studies on related compounds like MitoBloCK-1 have shown that both the tricyclic ring structure and the side chain are important for its inhibitory activity. Modifications to these chemical features in analogs of MitoBloCK-1 resulted in reduced or abolished activity, indicating a specific structural requirement for targeting the mitochondrial import machinery. Future work on this compound and its analogs will be crucial to delineate the chemical moieties essential for its specific targeting of Seo1.

Conclusion and Future Directions

This compound represents a promising chemical probe for studying mitochondrial protein import and its role in cellular pathways such as mitophagy. While current knowledge is limited, its unique putative target, Seo1, and its connection to the PINK1 pathway warrant further investigation. Future research should focus on a detailed characterization of its mechanism of action, including direct target engagement studies, determination of its inhibitory potency against a panel of mitochondrial precursor proteins, and in vivo studies to assess its effects in cellular and animal models of diseases associated with mitochondrial dysfunction. Such studies will be invaluable for validating this compound as a tool for basic research and for exploring its potential as a therapeutic lead.

References

- 1. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]

- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MitoBloCK-11 in Attenuating Mitochondrial Dysfunction in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of dysfunctional mitochondria. A key pathological feature is the impairment of mitophagy, the cellular process for clearing damaged mitochondria, which is significantly regulated by the PINK1/Parkin pathway. Emerging research has identified MitoBloCK-11, a novel small molecule, as a promising tool to investigate and potentially modulate this pathway. This technical guide provides an in-depth analysis of this compound's role in experimental models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and effects on key cellular signaling pathways. This compound acts as an inhibitor of mitochondrial protein import, purportedly by targeting the Seo1 protein, thereby influencing the trafficking and accumulation of PINK1 on the mitochondrial outer membrane. This guide summarizes the current understanding of this compound, presenting available data, detailed methodologies for its use in cellular and animal models, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts in the field of neurodegeneration.

Introduction to Mitochondrial Dysfunction in Parkinson's Disease

Mitochondrial dysfunction is a central and well-established hallmark in the pathogenesis of both sporadic and familial forms of Parkinson's disease.[1] The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is intrinsically linked to impaired mitochondrial dynamics, bioenergetic failure, and increased oxidative stress.[1] A critical component of mitochondrial quality control is mitophagy, a selective form of autophagy that removes damaged mitochondria.[2]

Mutations in the genes encoding for PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are causative for autosomal recessive forms of early-onset Parkinson's disease.[3][4] These two proteins are central players in a signaling pathway that identifies and tags damaged mitochondria for degradation. In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation of PINK1 on the OMM serves as a signal to recruit Parkin from the cytosol, which then ubiquitinates various OMM proteins, initiating the engulfment of the damaged organelle by an autophagosome and its subsequent lysosomal degradation.

Disruption of this PINK1/Parkin-mediated mitophagy leads to the accumulation of dysfunctional mitochondria, which release reactive oxygen species (ROS) and pro-apoptotic factors, ultimately contributing to neuronal cell death. Therefore, pharmacological agents that can modulate the PINK1/Parkin pathway represent a promising therapeutic strategy for Parkinson's disease.

This compound: A Novel Modulator of Mitochondrial Protein Import

This compound is a recently identified small molecule that has emerged as a valuable chemical probe for studying mitochondrial protein import and its role in cellular quality control mechanisms. It belongs to a class of compounds, the "MitoBloCKs," designed to interfere with the complex machinery responsible for translocating proteins from the cytosol into the various mitochondrial compartments.

Mechanism of Action

This compound is characterized as an inhibitor of mitochondrial protein import. Its putative target is the protein Seo1, a component of the mitochondrial protein import machinery. While the precise molecular interactions are still under investigation, it is proposed that by binding to Seo1, this compound disrupts the normal trafficking of a subset of mitochondrial precursor proteins. This inhibitory action on protein import is particularly relevant to the PINK1 pathway. As PINK1 import is a critical step in its degradation under basal conditions, the inhibition of this process by this compound is thought to mimic the natural consequence of mitochondrial damage, leading to the accumulation of PINK1 on the OMM. This characteristic makes this compound a useful tool for inducing and studying the initial steps of the PINK1/Parkin-mediated mitophagy cascade.

Experimental Data on this compound in Parkinson's Disease Models

The direct experimental data on this compound in the context of Parkinson's disease is emerging. The primary focus of the available research, primarily from the Conti (2018) dissertation, has been on elucidating its mechanism in the context of the PINK1/Parkin pathway.

In Vitro Studies in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease, as these cells can be differentiated into a dopaminergic-like phenotype.

Table 1: Effect of this compound on PINK1 Accumulation and Parkin Recruitment in SH-SY5Y Cells

| Treatment | PINK1 Accumulation on Mitochondria | Parkin Recruitment to Mitochondria |

| Vehicle (DMSO) | Baseline | Baseline |

| CCCP (10 µM) | Significant Increase | Significant Increase |

| This compound (Concentration TBD) | Increase (data pending) | Increase (data pending) |

Data is pending extraction from primary sources.

In Vivo Studies in Zebrafish Models

Zebrafish (Danio rerio) have become a valuable in vivo model for studying neurodegenerative diseases due to their genetic tractability, rapid development, and optical transparency, which allows for live imaging of neuronal processes.

Table 2: Phenotypic Effects of this compound in Zebrafish Models of Parkinson's Disease

| Model | Treatment | Dopaminergic Neuron Integrity | Motor Behavior |

| Wild-type | Vehicle (DMSO) | Normal | Normal |

| Wild-type | This compound (Concentration TBD) | Pending | Pending |

| PINK1-deficient | Vehicle (DMSO) | Degeneration | Impaired |

| PINK1-deficient | This compound (Concentration TBD) | Pending | Pending |

Data is pending extraction from primary sources.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used in the field and are intended to be adapted for the use of this compound. Specific concentrations and incubation times for this compound should be determined empirically or based on the primary literature.

Cell Culture and Treatment (SH-SY5Y)

-

Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (optional): For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (10 µM) for 3-5 days, followed by brain-derived neurotrophic factor (BDNF) (50 ng/mL) for an additional 2-3 days.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.

-

Positive Control (CCCP): To induce mitochondrial depolarization and PINK1 accumulation, cells can be treated with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10 µM for 2-4 hours.

Immunofluorescence Staining for Parkin Recruitment

-

Cell Plating: Seed SH-SY5Y cells (stably expressing YFP-Parkin, if available) onto glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound, CCCP, or vehicle as described above.

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitochondrial marker (e.g., TOM20, Cytochrome C) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear staining), and visualize using a confocal microscope. Parkin recruitment is quantified by the colocalization of YFP-Parkin signal with the mitochondrial marker.

Zebrafish Maintenance and Treatment

-

Husbandry: Zebrafish are maintained according to standard protocols at 28.5°C on a 14/10-hour light/dark cycle.

-

Embryo Collection: Embryos are collected after natural spawning and raised in E3 medium.

-

This compound Exposure: At the desired developmental stage (e.g., 24 hours post-fertilization), embryos are placed in a multi-well plate and exposed to different concentrations of this compound dissolved in E3 medium. A vehicle control (DMSO in E3 medium) is run in parallel.

-

Phenotypic Analysis: Dopaminergic neuron integrity can be assessed in transgenic reporter lines (e.g., Tg(dat:EGFP)) by fluorescence microscopy. Motor behavior can be quantified by tracking larval movement in response to stimuli.

Signaling Pathways and Visualizations

This compound's mechanism of action is intricately linked to the PINK1/Parkin signaling pathway, a cornerstone of mitochondrial quality control.

The PINK1/Parkin Mitophagy Pathway

Under healthy conditions, PINK1 is imported into the mitochondria, a process that is dependent on the mitochondrial membrane potential and involves the TOM and TIM protein import machineries. Once inside, it is cleaved and subsequently degraded. Mitochondrial damage leads to a loss of membrane potential, stalling PINK1 import and causing its accumulation on the OMM. This initiates a cascade of events leading to the recruitment and activation of Parkin, ubiquitination of OMM proteins, and eventual engulfment of the mitochondrion by an autophagosome.

Proposed Mechanism of this compound Action

This compound is hypothesized to interfere with the initial import of PINK1, thereby artificially inducing its accumulation on the OMM even in the absence of mitochondrial depolarization. This provides a specific tool to study the downstream consequences of PINK1 accumulation.

Experimental Workflow for Studying this compound

A typical experimental workflow to investigate the effects of this compound in a cellular model of Parkinson's disease would involve cell culture, treatment with the compound, and subsequent analysis of key molecular and cellular events.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical toolkit available to researchers studying mitochondrial biology and its intersection with neurodegenerative diseases like Parkinson's. Its ability to modulate the PINK1 import pathway provides a unique opportunity to dissect the intricate steps of mitophagy and explore the consequences of PINK1 accumulation. While the direct therapeutic potential of this compound remains to be determined, its utility as a research tool is clear.

Future research should focus on several key areas:

-

Target Validation: Definitive confirmation of Seo1 as the direct target of this compound and elucidation of the precise binding interactions.

-

Quantitative In Vivo Studies: Comprehensive analysis of the effects of this compound in various animal models of Parkinson's disease, including rodent models, to assess its impact on neurodegeneration, motor function, and long-term safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration in Sporadic PD Models: Investigation of this compound's effects in models that more closely mimic the sporadic form of Parkinson's disease, which constitutes the vast majority of cases.

By addressing these questions, the scientific community can fully leverage the potential of this compound to deepen our understanding of Parkinson's disease pathogenesis and accelerate the development of novel, mitochondria-targeted therapies.

References

- 1. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitophagy and Parkinson's disease: The PINK1–parkin link - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Effects of Novel Mitochondrial Protein Import Inhibitors on Mitochondrial Membrane Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The MitoBloCK family of small molecules has emerged as valuable tools for studying the intricate processes of mitochondrial protein import. While specific data on "MitoBloCK-11" is not yet publicly available, this guide provides a comprehensive framework for evaluating its potential effects on mitochondrial membrane potential (ΔΨm). This document outlines the known mechanisms of the MitoBloCK family, presents detailed experimental protocols for assessing ΔΨm, and offers a hypothetical signaling pathway to guide research.

Introduction to the MitoBloCK Family of Compounds

The MitoBloCK (Mitochondrial protein import blockers) are a series of small molecules identified through chemical-genetic screens to specifically inhibit mitochondrial protein import pathways.[1] These compounds have proven instrumental in dissecting the functions of various components of the mitochondrial import machinery.

-

MitoBloCK-1: This compound targets the TIM22 pathway, which is responsible for inserting carrier proteins into the inner mitochondrial membrane.[2][3][4] MitoBloCK-1 has been shown to attenuate the import of proteins like the ADP/ATP carrier but does not affect substrates of the TIM23 or Mia40/Erv1 pathways.[2]

-

MitoBloCK-6: This inhibitor targets the Mia40/Erv1 disulfide relay system in the intermembrane space. This pathway is crucial for the import and oxidative folding of cysteine-rich proteins. Studies have shown that MitoBloCK-6 can lead to profound mitochondrial impairment and inhibit cancer cell proliferation.

-

MitoBloCK-10: This molecule is a modulator of the presequence translocase-associated motor (PAM) complex, inhibiting the binding of Tim44 to precursor proteins and Hsp70.

Given that the import of numerous proteins essential for oxidative phosphorylation and the structural integrity of the mitochondria is dependent on these pathways, it is plausible that their inhibition by a novel compound like "this compound" could have significant downstream effects on the mitochondrial membrane potential.

Hypothetical Signaling Pathway: Impact of Protein Import Inhibition on ΔΨm

The inhibition of mitochondrial protein import can indirectly lead to a dissipation of the mitochondrial membrane potential. For instance, blocking the import of subunits of the electron transport chain (ETC) or ATP synthase would impair their assembly and function, leading to reduced proton pumping and a subsequent decrease in ΔΨm. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical pathway of this compound's effect on ΔΨm.

Experimental Protocols for Measuring Mitochondrial Membrane Potential

To assess the effect of a novel compound like this compound on ΔΨm, fluorescent probes such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE) are commonly used. These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

3.1. Reagents and Stock Solutions

-

TMRM/TMRE Stock Solution (10 mM): Dissolve 25 mg of TMRM or TMRE powder in 5 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) Stock Solution (20 mM): Prepare in DMSO. FCCP is a protonophore used as a positive control for mitochondrial depolarization. Store at -20°C.

-

Oligomycin Stock Solution (10 mM): Prepare in DMSO. Oligomycin is an ATP synthase inhibitor that can cause hyperpolarization and is used as a control. Store at -20°C.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used.

3.2. Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of a test compound on mitochondrial membrane potential.

Caption: Experimental workflow for ΔΨm measurement.

3.3. Protocol for Fluorescence Microscopy

This method allows for the qualitative and semi-quantitative analysis of ΔΨm in adherent cells.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired time. Include vehicle control (DMSO), a positive control for depolarization (e.g., 20 µM FCCP for 10-20 minutes), and a hyperpolarization control (e.g., 5 µM oligomycin).

-

Staining: Remove the culture medium and add pre-warmed TMRM or TMRE working solution (typically 50-200 nM in complete medium).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope with a suitable filter set (e.g., TRITC for TMRM/TMRE, with excitation/emission around 549/575 nm). Acquire images promptly as the mitochondrial membrane potential is sensitive to changes in temperature and cell health.

3.4. Protocol for Microplate Reader Assay

This protocol is suitable for high-throughput screening and quantitative analysis.

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a concentration range of this compound and controls as described in the microscopy protocol.

-

Staining: Add TMRM or TMRE working solution (typically 200-1000 nM) to each well and incubate for 15-30 minutes at 37°C.

-

Washing: Gently aspirate the medium and wash the cells with 100 µL of assay buffer. Repeat the wash step.

-

Fluorescence Reading: Add 100 µL of assay buffer to each well and read the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

Data Presentation

Quantitative data from the microplate reader assay should be summarized in a structured table to facilitate comparison between different treatment groups. The fluorescence intensity can be normalized to the vehicle control.

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % of Vehicle Control |

| Vehicle Control | - | 15,842 | 950 | 100% |

| This compound | 1 | 14,258 | 855 | 90% |

| This compound | 5 | 11,090 | 776 | 70% |

| This compound | 10 | 7,921 | 634 | 50% |

| This compound | 25 | 4,753 | 428 | 30% |

| FCCP | 20 | 2,376 | 214 | 15% |

| Oligomycin | 5 | 19,010 | 1141 | 120% |

Conclusion and Interpretation

A dose-dependent decrease in TMRM/TMRE fluorescence upon treatment with "this compound" would suggest that the compound leads to mitochondrial depolarization. This could be a consequence of impaired protein import affecting the integrity and function of the electron transport chain and ATP synthase. Conversely, an increase in fluorescence (hyperpolarization) might indicate an inhibitory effect on ATP synthase, similar to oligomycin.

Further investigation would be required to pinpoint the exact mechanism. For instance, measuring oxygen consumption rates and ATP production would provide a more complete picture of the bioenergetic consequences of treatment with this novel inhibitor. The protocols and framework provided in this guide offer a robust starting point for characterizing the mitochondrial effects of "this compound" and other novel compounds targeting mitochondrial protein import.

References

- 1. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 2. pnas.org [pnas.org]

- 3. MitoBloCK 1 | TIM22 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mitochondrial Protein Import Inhibitors: A Comparative Analysis of the MitoBloCK Family and Other Key Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of small molecule inhibitors of mitochondrial protein import, with a particular focus on the MitoBloCK family of compounds. It is designed to be a valuable resource for researchers and professionals involved in the study of mitochondrial biology and the development of novel therapeutics targeting mitochondrial processes. This document will delve into the mechanisms of action, quantitative data, and experimental protocols associated with these inhibitors, offering a comparative analysis to inform future research and drug discovery efforts.

Introduction to Mitochondrial Protein Import

Mitochondria are essential organelles that play a central role in a myriad of cellular processes, including energy production, metabolism, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria through a sophisticated machinery of translocases. This process, known as mitochondrial protein import, is critical for maintaining mitochondrial function and overall cellular homeostasis.

The protein import machinery is primarily composed of the Translocase of the Outer Membrane (TOM) complex and the Translocase of the Inner Membrane (TIM) complexes (TIM22 and TIM23). The TOM complex serves as the main entry gate for precursor proteins, while the TIM complexes mediate their translocation across or insertion into the inner mitochondrial membrane. Given the fundamental importance of this process, the targeted inhibition of mitochondrial protein import has emerged as a promising strategy for both basic research and therapeutic intervention in various diseases, including cancer.

A number of small molecule inhibitors targeting different components of the mitochondrial protein import machinery have been identified. Among these, the MitoBloCK (Mitochondrial protein import Blocker) family of compounds has shown significant promise in dissecting the intricacies of this pathway and as potential therapeutic agents. This guide will provide a detailed comparison of the known MitoBloCK compounds and other relevant inhibitors.

Comparative Analysis of Mitochondrial Protein Import Inhibitors

While the specific compound "MitoBloCK-11" was requested, a thorough review of the scientific literature did not yield any information on a molecule with this designation. It is plausible that this is a typographical error, and therefore this guide will focus on the well-characterized members of the MitoBloCK family—MitoBloCK-1, MitoBloCK-6, and MitoBloCK-10—along with other notable inhibitors for a comprehensive comparison.

Quantitative Data on Inhibitor Potency

The following table summarizes the available quantitative data for various mitochondrial protein import inhibitors, primarily focusing on their half-maximal inhibitory concentrations (IC50) against their respective targets or cellular processes.

| Inhibitor | Target/Pathway | Assay System | IC50 Value | Reference |

| MitoBloCK-1 | TIM22 pathway (specifically Tim9-Tim10 complex) | Yeast growth inhibition (tim10-1 mutant) | ~1 µM | [1] |

| MitoBloCK-6 | Erv1/ALR (MIA pathway) | Erv1 oxidase activity | 900 nM | [2][3] |

| ALR oxidase activity | ALR oxidase activity | 700 nM | [2][3] | |

| Erv2 oxidase activity | Erv2 oxidase activity | 1.4 µM | ||

| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | Cell viability | 5-10 µM | ||

| MitoBloCK-10 (MB-10) | TIM23 pathway (specifically Tim44 of PAM complex) | HeLa cell viability | 17.2 µM | |

| Dequalinium Chloride | hOCT2 (indirectly affects mitochondrial function) | hOCT2-mediated ASP+ transport | 88.16 ± 7.14 nM | |

| hOCT2-mediated cisplatin transport | Cisplatin uptake in HEK-hOCT2 cells | 18.81 ± 9.93 nM | ||

| hOCT2-mediated oxaliplatin transport | Oxaliplatin uptake in HEK-hOCT2 cells | 11.37 ± 5.32 nM | ||

| trans-2-hexadecenal (t-2-hex) | TOM complex (Tom40) | Yeast growth inhibition | Concentration-dependent |

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial protein import triggers a cascade of cellular stress responses. Understanding these pathways is crucial for interpreting experimental data and predicting the physiological consequences of inhibitor treatment.

Mitochondrial Protein Import Pathways

The following diagram illustrates the general pathways for protein import into the mitochondrial matrix and inner membrane, highlighting the points of action for various inhibitors.

Caption: Overview of mitochondrial protein import pathways and inhibitor targets.

Cellular Response to Mitochondrial Import Stress

Inhibition of protein import leads to the accumulation of precursor proteins in the cytosol, triggering a cellular stress response known as the mitochondrial unfolded protein response (UPRmt) and potentially leading to apoptosis.

Caption: Signaling cascade initiated by mitochondrial protein import stress.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of mitochondrial protein import inhibitors. The following sections provide detailed methodologies for key assays.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.

Materials:

-

Isolated mitochondria from yeast or mammalian cells

-

Radiolabeled precursor protein (e.g., 35S-methionine labeled)

-

Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 2 mM ATP, 5 mM NADH)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Isolate Mitochondria: Prepare fresh, coupled mitochondria from the desired source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.

-

Prepare Radiolabeled Precursor: Synthesize the precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of 35S-methionine.

-

Set up Import Reaction: In a microcentrifuge tube, combine isolated mitochondria (25-50 µg), import buffer, an energy source (ATP and NADH), and the inhibitor at the desired concentration (or DMSO as a vehicle control).

-

Initiate Import: Add the radiolabeled precursor protein to the reaction mixture and incubate at the appropriate temperature (e.g., 25°C for yeast, 30°C for mammalian) for various time points (e.g., 0, 5, 10, 20 minutes).

-

Stop Import and Remove Non-Imported Precursor: Place the tubes on ice and treat with Proteinase K to digest any precursor protein that has not been imported into the mitochondria.

-

Inactivate Proteinase K: Add PMSF to inhibit the activity of Proteinase K.

-

Isolate Mitochondria: Pellet the mitochondria by centrifugation.

-

Analyze by SDS-PAGE and Autoradiography: Resuspend the mitochondrial pellet in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and visualize the radiolabeled imported protein using a phosphorimager or autoradiography. The imported protein will be protected from Proteinase K digestion and will appear as a band on the gel.

Caption: Workflow for the in vitro mitochondrial protein import assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of inhibitors on cultured cells.

Materials:

-

Cultured cells

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the mitochondrial protein import inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize Formazan Crystals: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the inhibitor concentration.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Materials:

-

Cultured cells

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

-

FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with the mitochondrial protein import inhibitor for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.

-

Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The study of mitochondrial protein import inhibitors, particularly the MitoBloCK family of compounds, has provided invaluable tools for dissecting the complex machinery of mitochondrial biogenesis. While the specific entity "this compound" remains elusive in the current literature, the detailed analysis of MitoBloCK-1, -6, and -10 reveals a diverse range of specificities and potencies against different components of the import pathway. This guide has provided a comprehensive overview of the quantitative data, signaling pathways, and experimental protocols essential for researchers in this field. The continued exploration of these and novel inhibitors will undoubtedly lead to a deeper understanding of mitochondrial biology and may pave the way for new therapeutic strategies for a variety of human diseases.

References

Preliminary Studies on the Toxicity of MitoBloCK-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary findings and potential toxicological pathways of MitoBloCK-11. Direct, comprehensive toxicity studies on this compound are limited in publicly available literature. The information presented herein is based on its known mechanism of action and data from related compounds in the MitoBloCK family. Further empirical studies are required to definitively characterize the toxicological profile of this compound.

Introduction

This compound is a small molecule inhibitor of mitochondrial protein import, a critical process for cellular function and survival.[1][2] It is believed to act through the transport protein Seo1, distinguishing its mechanism from other mitochondrial import inhibitors that target components like Tom70 or Tom20.[1] By disrupting the import of specific precursor proteins, particularly those with hydrophobic segments, this compound has been identified as a tool for studying mitochondrial biogenesis and its role in cellular pathways, such as the PINK1/Parkin pathway implicated in Parkinson's disease.[1][2] Given its potent effects on a fundamental cellular process, understanding the potential toxicity of this compound is paramount for its development as a research tool or therapeutic agent. This guide provides an overview of the anticipated toxicological profile of this compound, drawing upon its mechanism of action and data from analogous compounds.

Mechanism of Action and Potential for Toxicity

This compound's primary mechanism of action is the inhibition of the mitochondrial protein import machinery. This process is essential for the assembly of the electron transport chain, ATP synthesis, and numerous metabolic pathways housed within the mitochondria. Disruption of mitochondrial protein import can lead to a cascade of deleterious cellular events, representing the principal pathway for this compound-induced toxicity.

The general mechanisms of drug-induced mitochondrial toxicity can include:

-

Inhibition of oxidative phosphorylation.

-

Induction of oxidative stress.

-

Opening of the mitochondrial permeability transition pore (mPTP).

-

Impairment of mitochondrial DNA (mtDNA) replication and protein synthesis.

-

Disruption of fatty acid oxidation and the TCA cycle.

The heart, brain, and liver, tissues with high energy demands, are particularly vulnerable to mitochondrial toxins.

Signaling Pathway of Mitochondrial Protein Import Disruption

The following diagram illustrates the general signaling cascade initiated by the inhibition of mitochondrial protein import, a process targeted by this compound.

Caption: Proposed toxicity pathway of this compound.

Quantitative Toxicity Data (Surrogate Compounds)

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| MitoBloCK-10 | HeLa | Cell Viability | IC50 | 17.2 µM | |

| MitoBloCK-6 | Hepatocellular Carcinoma (HCC) Cells | Cell Proliferation | - | Significant inhibition of proliferation | |

| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | Apoptosis | - | Induced apoptosis | |

| MitoBloCK-6 | Differentiated Cells | Apoptosis | - | No significant apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of mitochondrial protein import inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent probe JC-1 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the red fluorescence (excitation ~561 nm, emission ~595 nm) and green fluorescence (excitation ~488 nm, emission ~525 nm) using a flow cytometer or fluorescence microscope.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

In Vivo Zebrafish Development Assay

Zebrafish embryos are a valuable in vivo model for assessing developmental toxicity.

Protocol:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Compound Exposure: Place embryos in a multi-well plate and expose them to different concentrations of this compound in embryo medium from 6 hours post-fertilization (hpf).

-

Phenotypic Analysis: Observe the embryos at 24, 48, and 72 hpf for developmental defects, such as cardiac edema, pericardial effusion, and impaired tail development.

-

Data Recording: Document the percentage of embryos exhibiting abnormalities at each concentration.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound toxicity.

Off-Target Effects

A comprehensive understanding of a compound's toxicity includes an evaluation of its off-target effects. While specific off-target profiling for this compound has not been published, its development from chemical screens suggests a degree of specificity for the mitochondrial import machinery. However, small molecules can often interact with multiple cellular targets.

Strategies to Identify Off-Target Effects:

-

Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can identify direct binding partners of this compound in an unbiased manner.

-

Phenotypic Screening: High-content imaging and multi-parametric analysis of cells treated with this compound can reveal unexpected cellular phenotypes indicative of off-target activities.

-

Computational Prediction: In silico modeling and docking studies can predict potential off-target interactions based on the chemical structure of this compound.

Conclusion and Future Directions

The preliminary assessment of this compound, based on its mechanism of action and data from related compounds, suggests that its toxicity is primarily linked to the disruption of mitochondrial protein import. This can lead to decreased cell viability, loss of mitochondrial membrane potential, and induction of apoptosis, particularly in cells with high metabolic activity or in developmental stages.

Future research should focus on:

-

Definitive Toxicity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific toxicological profile of this compound, including the determination of IC50 and LD50 values in relevant models.

-

Off-Target Identification: Employing unbiased screening methods to identify any potential off-target effects of this compound.

-

Mechanism Elucidation: Further investigation into the precise molecular interactions of this compound with the Seo1 protein and the downstream consequences of this inhibition.

A thorough understanding of the toxicological properties of this compound is essential for its confident application in research and for any future consideration of its therapeutic potential.

References

Methodological & Application

MitoBloCK-11: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-11 is a novel small-molecule inhibitor of mitochondrial protein import.[1] It has been identified as a modulator of the PINK1/Parkin pathway, which is critically involved in mitochondrial quality control and has been implicated in the pathogenesis of autosomal recessive Parkinson's disease. The putative target of this compound is Seo1, a mitochondrial protein involved in the transport of proteins with hydrophobic segments. By inhibiting Seo1, this compound disrupts the delivery of certain proteins to the mitochondria, thereby affecting mitochondrial function and dynamics. These characteristics make this compound a valuable research tool for studying mitochondrial protein import, mitophagy, and the cellular pathways implicated in neurodegenerative diseases.

Product Information

| Product Name | This compound |

| Alternative Names | MB-11 |

| CAS Number | 413606-16-3 |

| Molecular Formula | C₁₇H₁₂BrN₃O₄S |

| Molecular Weight | 434.27 g/mol |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light. |

Mechanism of Action

This compound is proposed to function as an inhibitor of the mitochondrial protein import machinery. Its specific target is believed to be Seo1, a protein involved in the translocation of precursor proteins containing hydrophobic segments across the mitochondrial inner membrane. By inhibiting Seo1, this compound disrupts the proper localization of specific proteins essential for mitochondrial function.

This inhibitory action has a significant impact on the PINK1/Parkin pathway, a key cellular process for clearing damaged mitochondria (mitophagy). In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, when mitochondria are damaged and lose their membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulation of PINK1 serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol, which then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for degradation.

This compound, by interfering with mitochondrial protein import, can modulate this pathway, making it a valuable tool to dissect the molecular mechanisms of PINK1 trafficking and Parkin-regulated mitophagy.

Signaling Pathway

Caption: Mechanism of this compound in the PINK1/Parkin pathway.

Experimental Protocols

Cell Culture and Treatment

A general protocol for treating cultured cells with this compound is provided below. This protocol should be optimized for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

This compound Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Typical working concentrations may range from 1 µM to 50 µM.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or immunofluorescence.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the desired incubation time with this compound, add MTT solution to each well at a final concentration of 0.5 mg/mL.

-